4-Chloro-1-nitro-2-(trichloromethoxy)benzene
Overview
Description
4-Chloro-1-nitro-2-(trichloromethoxy)benzene is an organic compound with the molecular formula C7H3Cl4NO3 It is a derivative of benzene, characterized by the presence of chloro, nitro, and trichloromethoxy substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-nitro-2-(trichloromethoxy)benzene typically involves multiple steps, starting from benzene derivativesThe nitration process involves the reaction of chlorobenzene with a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of a nitro group on the benzene ring .
. This step requires careful temperature control and the use of appropriate solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reactions efficiently. Safety measures are crucial due to the hazardous nature of the chemicals involved, particularly during the nitration and chlorination steps .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-nitro-2-(trichloromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the nitro and chloro groups.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.
Reduction: Iron powder in hydrochloric acid, catalytic hydrogenation.
Oxidation: Potassium permanganate in acidic conditions.
Major Products Formed
Substitution: Formation of methoxy or hydroxyl derivatives.
Reduction: Formation of 4-chloro-1-amino-2-(trichloromethoxy)benzene.
Oxidation: Formation of various oxidized derivatives depending on the conditions used.
Scientific Research Applications
4-Chloro-1-nitro-2-(trichloromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-nitro-2-(trichloromethoxy)benzene involves its interaction with molecular targets through its functional groups. The nitro group is known to participate in electron transfer reactions, while the chloro and trichloromethoxy groups can influence the compound’s reactivity and binding affinity to various targets . The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Nitrochlorobenzene: Similar in structure but lacks the trichloromethoxy group.
2-Nitrochlorobenzene: Another isomer with different substitution patterns, used in the synthesis of agrochemicals and pharmaceuticals.
3-Nitrochlorobenzene: Similar to 4-nitrochlorobenzene but with the nitro group in a different position, used in the production of various industrial chemicals.
Uniqueness
4-Chloro-1-nitro-2-(trichloromethoxy)benzene is unique due to the presence of the trichloromethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate for the synthesis of specialized compounds that require specific functional groups for their activity .
Properties
IUPAC Name |
4-chloro-1-nitro-2-(trichloromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl4NO3/c8-4-1-2-5(12(13)14)6(3-4)15-7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPYXJZJPPVYNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(Cl)(Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl4NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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